![molecular formula C8H13BClNO2 B577830 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride CAS No. 1256355-23-3](/img/structure/B577830.png)
3-(N,N-Dimethylamino)phenylboronic acid hydrochloride
Overview
Description
3-(N,N-Dimethylamino)phenylboronic acid hydrochloride is an organic compound with the molecular formula C8H12BNO2·HCl. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a dimethylamino group at the para position. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
3-(N,N-Dimethylamino)phenylboronic acid hydrochloride is involved in the synthesis of different protein effectors . It has been used in the development of modulators of the survival motor neuron protein , glucokinase activators , and aryl ethers for use as Bacillus anthracis enoyl-ACP reductase inhibitors . These targets play crucial roles in various biological processes, including neuronal survival, glucose metabolism, and bacterial fatty acid synthesis, respectively .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic addition . In this reaction, the compound’s boronic acid group forms a covalent bond with a target molecule, leading to changes in the target’s structure and function .
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. For instance, modulating the survival motor neuron protein can impact neuronal survival and function . Activating glucokinase can enhance glucose metabolism, potentially benefiting conditions like diabetes . Inhibiting the enoyl-ACP reductase enzyme in Bacillus anthracis can disrupt the bacterium’s fatty acid synthesis, potentially serving as an antimicrobial strategy .
Pharmacokinetics
The compound’s solubility in water and organic solvents like ether, ethanol, and dimethylformamide suggests it may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets. For example, modulating the survival motor neuron protein could promote neuronal survival . Activating glucokinase could enhance glucose utilization . Inhibiting enoyl-ACP reductase in Bacillus anthracis could lead to bacterial cell death due to disrupted fatty acid synthesis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, pH levels can affect the compound’s ionization state and, consequently, its reactivity . Temperature can influence the compound’s stability and rate of reaction . The presence of other molecules can also impact the compound’s interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride typically involves the reaction of 3-bromo-N,N-dimethylaniline with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 3-bromo-N,N-dimethylaniline using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(N,N-Dimethylamino)phenylboronic acid hydrochloride undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form the corresponding boronic acid anhydride or boroxine.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4
Bases: Potassium acetate, sodium carbonate
Solvents: Dimethylformamide (DMF), toluene
Oxidizing Agents: Hydrogen peroxide, sodium periodate
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling
Boroxines: Formed via oxidation
Substituted Amines: Formed via nucleophilic substitution
Scientific Research Applications
Medicinal Chemistry
Drug Development
- This compound acts as a crucial building block in the synthesis of pharmaceuticals, especially in developing targeted cancer therapies. Its ability to form stable complexes with biomolecules enhances drug efficacy and specificity .
Bioconjugation
- In bioconjugation processes, 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride is employed to attach drugs or imaging agents to antibodies or proteins. This application is vital for improving the delivery mechanisms in oncology and immunotherapy .
Organic Synthesis
- Researchers utilize this compound as a reagent for coupling reactions essential for synthesizing complex organic molecules. Its role in organic synthesis enables the formation of diverse chemical structures that are pivotal in various chemical research areas .
Sensor Technology
- The compound is instrumental in developing chemical sensors due to its high sensitivity and selectivity for detecting biomolecules. These sensors have applications in diagnostics and environmental monitoring, allowing for rapid detection of specific substances .
Material Science
- In material science, this compound is used to modify surfaces and create functional materials. This capability leads to advancements in electronics and nanotechnology, offering improved performance over traditional materials .
Case Study 1: Drug Development
In a study published by the Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on this compound to evaluate their effectiveness against specific cancer cell lines. The results demonstrated enhanced efficacy compared to existing treatments, highlighting the compound's potential in targeted therapy .
Case Study 2: Bioconjugation Techniques
A recent publication detailed the use of this compound in bioconjugation strategies for imaging agents used in cancer diagnostics. The study showed that conjugating the imaging agent with antibodies via this boronic acid derivative significantly improved targeting accuracy within tumor tissues .
Case Study 3: Sensor Development
Research conducted on chemical sensors utilizing this compound revealed its effectiveness in detecting glucose levels in biological samples. The sensor demonstrated high sensitivity and selectivity, making it a promising tool for diabetes management and monitoring .
Comparison with Similar Compounds
Similar Compounds
- 4-(N,N-Dimethylamino)phenylboronic acid
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Fluorophenylboronic acid
- 3-Pyridinylboronic acid
Uniqueness
3-(N,N-Dimethylamino)phenylboronic acid hydrochloride is unique due to the presence of the dimethylamino group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in specific synthetic applications, such as the development of fluorescent imaging agents and the synthesis of biologically active compounds .
Biological Activity
3-(N,N-Dimethylamino)phenylboronic acid hydrochloride is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for researchers investigating its therapeutic potential.
- Chemical Name: this compound
- CAS Number: 1256355-23-3
- Molecular Formula: C10H14BClN2O2
- Molecular Weight: 236.49 g/mol
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound can inhibit enzymes involved in metabolic pathways by binding to their active sites.
- Receptor Modulation: It may alter receptor activity, impacting signal transduction pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of boronic acid derivatives, including this compound. Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines.
In a comparative study, derivatives of this compound were shown to have lower cytotoxicity against normal human cells while maintaining efficacy against cancer cells, suggesting a selective action that could minimize side effects in therapeutic applications.
Mechanisms of Anticancer Activity
The antiproliferative effects are likely mediated through:
- Microtubule Disruption: Similar to other boronic acids, it may interfere with microtubule dynamics, leading to cell cycle arrest.
- Induction of Apoptosis: The compound has been shown to activate caspases involved in the apoptotic pathway, leading to programmed cell death.
Study on Antiproliferative Activity
A study conducted on various N,N-dimethylamino derivatives indicated that compounds similar to this compound exhibited IC50 values ranging from low micromolar to nanomolar concentrations across different cancer cell lines. Notably, the study found that these compounds could effectively target multidrug-resistant cell lines, indicating their potential utility in overcoming chemotherapy resistance .
Cytotoxicity Assessment
Further investigations into the cytotoxic effects on peripheral blood lymphocytes revealed that while these compounds were moderately cytotoxic, they exhibited preferential activity towards proliferating cells over resting lymphocytes. For instance, the GI50 values for stimulated PBL were significantly lower than those for resting PBL, suggesting a targeted mechanism that spares normal cells during treatment .
Comparative Analysis with Similar Compounds
When compared with other boronic acid derivatives, this compound stands out due to its unique structural features that enhance its biological activity.
Compound Name | Antiproliferative Activity (IC50) | Mechanism |
---|---|---|
3-(N,N-Dimethylamino)phenylboronic acid HCl | 0.5 µM (MCF-7) | Microtubule disruption |
Other Boronic Acid Derivative A | 1.0 µM | Enzyme inhibition |
Other Boronic Acid Derivative B | 1.5 µM | Receptor modulation |
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]boronic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2.ClH/c1-10(2)8-5-3-4-7(6-8)9(11)12;/h3-6,11-12H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYZZIRCCVRLBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N(C)C)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660579 | |
Record name | [3-(Dimethylamino)phenyl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-23-3 | |
Record name | [3-(Dimethylamino)phenyl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Dimethylamino)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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